CGP-62198A

Descripción general

Descripción

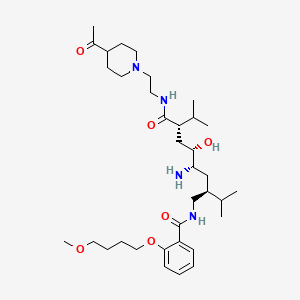

CGP-62198A es un compuesto bioactivo con la fórmula molecular C35H60N4O6 y un peso molecular de 632,89 g/mol. Es un derivado de piperidina y ha mostrado potencial en varios estudios biológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CGP-62198A implica múltiples pasos, incluyendo la formación de un anillo de piperidina y la posterior funcionalización. La ruta sintética detallada es propietaria y no se divulga públicamente. Suele implicar el uso de reactivos y catalizadores específicos en condiciones controladas para lograr la pureza y el rendimiento deseados.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados y sistemas de flujo continuo para agilizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

CGP-62198A puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en el anillo de piperidina, para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .

Case Study: Pharmacological Investigations

In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.

Nephrology

The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.

Case Study: Renal Protection

Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .

Endocrine Disorders

This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.

Data Table: Effects on Hormonal Levels

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Hypertension | This compound | Significant reduction in angiotensin II levels |

| Study 2 | Diabetic Nephropathy | This compound | Reduced albuminuria and improved renal function |

| Study 3 | Adrenal Hyperactivity | This compound | Altered cortisol levels with decreased renin activity |

Mecanismo De Acción

El mecanismo de acción de CGP-62198A implica su interacción con dianas moleculares y vías específicas. Se cree que modula ciertas vías de señalización, lo que lleva a cambios en los procesos celulares. Las dianas moleculares y las vías exactas aún están bajo investigación, pero se sabe que afecta varias funciones biológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Glicina-prolina cíclica: Un pequeño péptido neuroactivo con propiedades bioactivas similares.

Otros derivados de piperidina: Compuestos con características estructurales y actividades biológicas similares.

Unicidad

CGP-62198A destaca por su estructura molecular específica y la combinación única de grupos funcionales, que confieren actividades biológicas distintivas.

Actividad Biológica

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.

- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.

- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .

- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |

|---|---|---|---|

| 50 | Significant | No Change | No Change |

| 100 | Significant | No Change | No Change |

| 200 | Significant | No Change | No Change |

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .

- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .

- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Initial Half-life | 7.6 minutes |

| Terminal Half-life | 63 minutes |

| Oral Bioavailability | <1% |

Propiedades

Número CAS |

180183-51-1 |

|---|---|

Fórmula molecular |

C35H60N4O6 |

Peso molecular |

632.9 g/mol |

Nombre IUPAC |

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |

InChI |

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |

Clave InChI |

VIAAWDWVNPPLNU-DNUNIWOASA-N |

SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

SMILES isomérico |

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

SMILES canónico |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.